Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo-
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Overview
Description
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- is a compound that belongs to the class of substituted pyridines. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. This particular compound features a bromine atom at the 2-position and an azetidine ring attached via an ethoxy linker at the 5-position. Pyridine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-bromo-5-hydroxypyridine with 2-(1-azetidinyl)ethanol under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the azetidine ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: N-oxides or other oxidized derivatives of the azetidine ring.
Reduction: Reduced derivatives of the pyridine or azetidine rings.
Scientific Research Applications
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- involves its interaction with specific molecular targets. The azetidine ring and the pyridine nucleus can interact with enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-bromo-5-hydroxy-: This compound lacks the azetidine ring but shares the bromine and hydroxyl substituents.
Pyridine, 5-(1-azetidinyl)-2-chloro-: Similar to the target compound but with a chlorine atom instead of bromine.
Pyridine, 5-(1-azetidinyl)-2-fluoro-: Similar structure with a fluorine atom replacing the bromine.
Uniqueness
Pyridine, 5-[2-(1-azetidinyl)ethoxy]-2-bromo- is unique due to the presence of both the azetidine ring and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-[2-(azetidin-1-yl)ethoxy]-2-bromopyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-10-3-2-9(8-12-10)14-7-6-13-4-1-5-13/h2-3,8H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWIICRELNRBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CCOC2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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